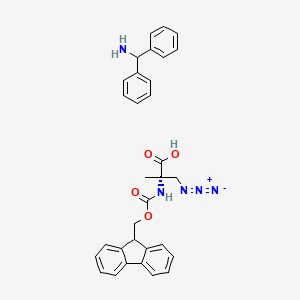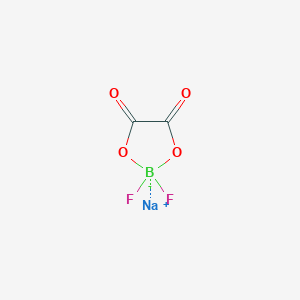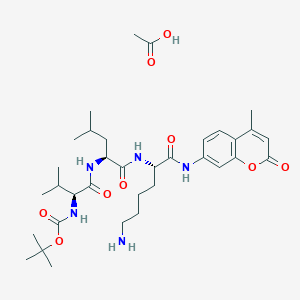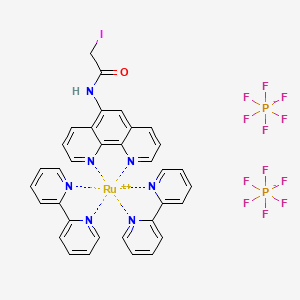
3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used as a fluorescent dye in various scientific applications, including biological staining and fluorescence microscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide typically involves the condensation of 3,6-bis(dimethylamino)acridine with 2,6-dimethylphenyl bromide in the presence of a strong base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biological Staining: Used as a fluorescent dye to stain biological tissues and cells for microscopy.
Fluorescence Microscopy: Employed in fluorescence microscopy to visualize cellular structures and processes.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The compound exerts its effects primarily through its ability to fluoresce under specific wavelengths of light. When exposed to light, the electrons in the compound’s molecular structure become excited and emit light at a different wavelength, producing fluorescence. This property is harnessed in various applications, such as imaging and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(dimethylamino)acridine: A precursor in the synthesis of the target compound, also used as a fluorescent dye.
9-(2,6-Dimethylphenyl)-10-methylacridin-10-ium bromide: A structurally similar compound with comparable fluorescent properties.
Uniqueness
3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is unique due to its specific combination of substituents, which confer distinct fluorescent characteristics and make it particularly useful in applications requiring high sensitivity and specificity.
Propriétés
IUPAC Name |
9-(2,6-dimethylphenyl)-3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N3.BrH/c1-17-9-8-10-18(2)25(17)26-21-13-11-19(27(3)4)15-23(21)29(7)24-16-20(28(5)6)12-14-22(24)26;/h8-16H,1-7H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJUFQWANMNNOC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one](/img/structure/B6291189.png)



![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate](/img/structure/B6291283.png)
